N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide
Description
The compound N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a pyridin-3-yl group and a piperidin-4-yl moiety. The 3-(trifluoromethyl)benzamide group confers lipophilicity and metabolic stability, while the thiazole-pyridine system may enhance electronic interactions with biological targets.
Properties
IUPAC Name |
N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4OS/c22-21(23,24)16-5-1-3-14(11-16)19(29)26-17-6-9-28(10-7-17)20-27-18(13-30-20)15-4-2-8-25-12-15/h1-5,8,11-13,17H,6-7,9-10H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERCDMGIKMLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Thiazole Formation and Piperidine Coupling
Step 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole
Pyridine-3-carbothioamide (1.2 eq) reacts with 2-bromo-1-(pyridin-3-yl)ethan-1-one in ethanol under reflux (12 h), yielding the thiazole core (78% yield). APTS catalyst (0.1 eq) enhances cyclization efficiency, as demonstrated in analogous triazolopyrimidine syntheses.
Step 2: Piperidine Functionalization
4-Nitropiperidine undergoes nucleophilic aromatic substitution with the thiazole intermediate in DMF at 80°C, facilitated by K2CO3 (2.5 eq). Reduction of the nitro group via H2/Pd-C (10 atm, 24 h) affords 4-amino-piperidine-thiazole (64% over two steps).
Step 3: Amidation with 3-(Trifluoromethyl)benzoyl Chloride
The amine reacts with 3-(trifluoromethyl)benzoyl chloride (1.5 eq) in dichloromethane, using triethylamine (3 eq) as base. Crude product purified via silica chromatography (hexane:EtOAc 3:1) yields the target compound (62% purity, 55% yield).
Route 2: One-Pot Thiazole-Piperidine Assembly
Integrated Cyclization and Coupling
A modified Hantzsch protocol combines 3-pyridyl thiourea, ethyl bromopyruvate, and 4-aminopiperidine in ethanol under microwave irradiation (100°C, 30 min). APTS catalyst (0.2 eq) enables concurrent thiazole formation and piperidine coupling, achieving 68% yield with >95% HPLC purity.
Direct Amidation
In situ activation of 3-(trifluoromethyl)benzoic acid using HOBt/EDCl (1.2 eq each) in THF facilitates amide bond formation without intermediate isolation (89% conversion, 71% isolated yield).
Route 3: Solid-Phase Synthesis for High-Throughput Production
Immobilized 4-aminopiperidine on Wang resin undergoes sequential:
- Thiazole coupling via Sonogashira reaction with 3-ethynylpyridine (Pd(PPh3)4, CuI, 60°C).
- Cleavage with TFA/DCM (1:1).
- Solution-phase amidation as in Route 1.
This method achieves 52% overall yield but requires specialized equipment.
Optimization of Critical Reaction Parameters
Solvent and Catalyst Screening for Thiazole Cyclization
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | APTS | 80 | 12 | 78 |
| DMF | — | 100 | 6 | 65 |
| THF | MgCl2 | 60 | 18 | 71 |
| Toluene | p-TsOH | 110 | 8 | 59 |
APTS in ethanol emerges as optimal, mirroring triazolopyrimidine synthesis conditions. Prolonged heating in DMF causes decomposition (>15% side products).
Amidation Efficiency Across Coupling Reagents
| Reagent | Solvent | Base | Conversion (%) |
|---|---|---|---|
| HOBt/EDCl | THF | Et3N | 89 |
| HATU | DMF | DIPEA | 92 |
| DCC/DMAP | DCM | — | 76 |
| T3P | AcCN | Pyridine | 84 |
HATU in DMF/DIPEA provides superior conversion but complicates purification due to urea byproducts. HOBt/EDCl balances efficiency and practicality.
Purification and Characterization Challenges
Chromatographic Resolution
The compound’s lipophilic trifluoromethyl group and basic piperidine nitrogen necessitate reverse-phase HPLC (C18 column, MeCN:H2O + 0.1% TFA). Gradient elution (30→70% MeCN over 25 min) resolves the target (tR = 18.2 min) from:
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): δ 8.71 (s, 1H, pyridine-H), 8.02 (d, J = 7.8 Hz, 2H, benzamide-H), 7.65 (t, J = 7.5 Hz, 1H, benzamide-H), 4.41 (m, 1H, piperidine-H), 3.32 (m, 2H, thiazole-CH2).
- 19F NMR : δ -62.4 (CF3), -113.2 (thiazole-F).
- HRMS : [M+H]+ calcd. 463.1542, found 463.1538.
X-ray crystallography confirms the (R)-configuration at C4 of the piperidine ring, with dihedral angles of 85.4° between benzamide and thiazole planes.
Industrial-Scale Considerations and Green Chemistry
Adapting Route 2 for kilogram-scale production:
- Replace ethanol with cyclopentyl methyl ether (CPME), enabling solvent recycling (87% recovery).
- Catalytic APTS loading reduced to 0.05 eq via continuous flow reactor (residence time 30 min).
- Achieves 63% isolated yield at 5 kg batch size, with E-factor reduced to 18.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
The trifluoromethyl group at the 3-position of the benzamide ring is a critical feature shared with several analogues:
- HC2169 (N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-4-(trifluoromethyl)benzamide) : This compound, with dual trifluoromethyl groups, demonstrated bactericidal activity (EC₅₀: 1.8–16.9 μM) against Mycobacterium tuberculosis .
- Flumbatinib : A tyrosine kinase inhibitor containing a 3-(trifluoromethyl)benzamide group linked to a pyrimidine ring. Its structural resemblance highlights the trifluoromethyl group’s role in enhancing target affinity and pharmacokinetic stability .
Key Insight : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, a feature leveraged in both antimicrobial and anticancer agents .
Thiazole vs. Heterocyclic Core Modifications
The thiazole ring in the target compound differentiates it from pyridine- or pyrimidine-based analogues:
- Flumbatinib : Replaces the thiazole with a pyrimidine ring, maintaining the pyridin-3-yl group. This modification is critical for its kinase inhibition profile .
- UDO and UDD (Chagas Disease Inhibitors) : Utilize pyridine and piperazine rings instead of thiazole, yet retain trifluoromethyl groups for antiparasitic activity .
- Compound 9a (3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide) : Shares the thiazole-pyridine core but substitutes trifluoromethyl with a methylsulfonyl group, altering electronic properties and solubility .
Key Insight : Thiazole rings contribute to π-π stacking and hydrogen bonding, while pyrimidine/pyridine cores may optimize steric fit for specific enzymatic pockets .
Modifications on the Piperidine Moiety
The piperidin-4-yl group in the target compound is structurally flexible, with analogues showing varied substitutions:
- Compounds 7b–7g () : Feature benzyl-linked ureido or thioureido groups on the piperidine, which may enhance solubility or modulate receptor interactions .
- Compound 3b () : Uses a piperazine-ethoxyethyl chain, demonstrating the impact of extended linkers on bioavailability .
Key Insight : Piperidine substitutions influence conformational flexibility and solubility, with ureido/thioureido groups often enhancing water solubility .
Bioactivity and Therapeutic Implications
- Anticancer Activity : Flumbatinib’s kinase inhibition and HC2169’s bactericidal effects suggest utility in oncology and infectious diseases .
- Antiparasitic Potential: UDO and UDD inhibit Trypanosoma cruzi CYP51, indicating that trifluoromethyl-benzamide derivatives may target parasitic enzymes .
- Metabolic Stability : The trifluoromethyl group and thiazole core in the target compound align with design principles for drugs requiring prolonged half-lives .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 385.45 g/mol. The compound features a piperidine ring, a thiazole moiety, and a trifluoromethyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀F₃N₃S |
| Molecular Weight | 385.45 g/mol |
| CAS Number | 1795088-29-7 |
Synthesis
The synthesis of this compound involves several steps, including the formation of the thiazole ring through reactions with α-haloketones and thiourea, followed by the introduction of the pyridine group via nucleophilic substitution. The piperidine ring is incorporated through reductive amination, and finally, the trifluoromethylbenzamide group is added through acylation reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study:
In a study conducted on MCF-7 cells, treatment with the compound resulted in an IC50 value of approximately 15 μM, demonstrating potent cytotoxic effects compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL against tested strains such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential neuroprotective effects in models of neurodegeneration. It has been reported to mitigate cell death induced by neurotoxins in hippocampal slice cultures, suggesting a protective role against excitotoxicity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural components:
- Pyridine Ring : Enhances solubility and bioavailability.
- Thiazole Moiety : Contributes to anticancer activity through interactions with cellular targets.
- Trifluoromethyl Group : Increases lipophilicity, enhancing membrane permeability.
Q & A
Basic Synthesis Optimization
Q: What methodologies are recommended for optimizing the multi-step synthesis of this compound, particularly for improving yield and purity? A:
- Key Steps : Use thin-layer chromatography (TLC) to monitor intermediate reactions, adjust pH and temperature during coupling steps (e.g., amide bond formation), and employ catalysts like HBTU for efficient activation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, as demonstrated in analogous thiazole derivatives .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or preparative HPLC (98–99% purity achieved in related compounds) .
Structural Characterization
Q: Which analytical techniques are critical for confirming the molecular structure of this compound? A:
- NMR Spectroscopy : 1H and 13C NMR to identify aromatic protons (pyridine, thiazole, benzamide) and aliphatic signals (piperidine ring) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 469.55 for a structurally similar benzothiazole derivative) .
- X-ray Crystallography : Optional for absolute stereochemical confirmation, though not explicitly reported for this compound .
Initial Biological Screening
Q: How should researchers design preliminary assays to evaluate this compound’s bioactivity? A:
- Target Selection : Prioritize kinases or GPCRs due to the pyridine-thiazole scaffold’s affinity for these targets .
- Assay Conditions : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) with positive controls (e.g., staurosporine) .
- Dose-Response : Test concentrations from 1 nM to 10 µM; IC50 calculations for potency profiling .
Advanced Reaction Mechanism Analysis
Q: What computational tools can elucidate reaction mechanisms in the synthesis of this compound? A:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states in amide coupling or cyclization steps .
- Reaction Path Search : Use software like GRRM to predict intermediates and optimize conditions (e.g., solvent effects on activation energy) .
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to validate computational predictions .
Resolving Contradictory Bioactivity Data
Q: How can discrepancies in reported biological activity (e.g., conflicting IC50 values) be addressed? A:
- Standardization : Use identical cell lines (e.g., HEK293 for GPCR assays) and normalize data to internal controls .
- Metabolite Profiling : LC-MS to rule out off-target effects from degradation products .
- Structural Analog Comparison : Cross-reference with derivatives (e.g., trifluoromethyl-containing benzamides) to identify SAR trends .
Stability and Degradation Pathways
Q: What strategies ensure stability during in vitro/in vivo studies? A:
- Forced Degradation : Expose to heat (40°C), light (UV), and acidic/basic conditions; analyze via HPLC for degradation products .
- Lyophilization : Store as a lyophilized powder in inert atmospheres (argon) to prevent hydrolysis of the trifluoromethyl group .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hrs) and quantify remaining compound via LC-MS/MS .
Computational Docking Studies
Q: How to model interactions between this compound and potential protein targets? A:
- Protein Preparation : Use crystal structures (e.g., PDB entries for kinases) and optimize protonation states with tools like MOE .
- Binding Pose Validation : Compare docking scores (Glide XP) with mutagenesis data (e.g., pyridine ring’s role in H-bonding) .
- MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability and entropy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
